

# Application Note: Analysis of Acylated Peonidin Derivatives

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## Compound of Interest

Compound Name: Peonidin(1-)

Cat. No.: B1263130

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Audience: Researchers, scientists, and drug development professionals.

Introduction Acylated anthocyanins, including derivatives of peonidin, are naturally occurring pigments responsible for the vibrant red, purple, and blue colors in many plants, such as purple sweet potatoes, red cabbage, and certain berries.[1][2] Unlike their non-acylated counterparts, these molecules have one or more acyl groups (often derived from acids like p-coumaric, caffeic, or ferulic acid) attached to their sugar moieties.[3] This acylation significantly enhances their stability against degradation from pH shifts, heat, and light, making them promising candidates for use as natural colorants and bioactive compounds in the food, pharmaceutical, and cosmetic industries.[2][4] Accurate and robust analytical methods are crucial for the identification, characterization, and quantification of these complex molecules to understand their biological activity and ensure product quality.

This document provides detailed protocols for the extraction, separation, and characterization of acylated peonidin derivatives using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Analytical Workflow Overview

The general workflow for analyzing acylated peonidin derivatives involves sample preparation and extraction, followed by chromatographic separation and detailed structural analysis using mass spectrometry and NMR.

Caption: General workflow for the analysis of acylated peonidin derivatives.

## Experimental Protocols

### Protocol 1: Extraction and Solid-Phase Extraction (SPE) Purification

This protocol describes an effective method for extracting and concentrating acylated anthocyanins from plant material, such as purple-fleshed sweet potato (PFSP).

Materials:

- Plant material (fresh, frozen, or freeze-dried)
- Extraction Solvent: 0.068 M Formic acid in ultrapure water[5]
- SPE Cartridges: C18 (10 g)[5]
- Methanol (for SPE elution)
- Ultrapure water
- Stirrer, filtration apparatus, rotary evaporator

Methodology:

- Extraction:
  1. Homogenize 30 g of plant material.
  2. Add 300 mL of the extraction solvent (0.068 M formic acid in water).
  3. Stir the mixture for 30 minutes at 40°C.[5]
  4. Filter the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.[5]
  5. Pool the aqueous extracts.

- SPE Purification:

1. Condition a C18 SPE cartridge by washing with one column volume of methanol followed by two column volumes of acidified ultrapure water.
2. Load the pooled aqueous extract onto the conditioned SPE cartridge.
3. Wash the cartridge with two column volumes of ultrapure water to remove sugars and other polar interferences.[6]
4. Elute the anthocyanins from the cartridge using acidified methanol.
5. Concentrate the eluate using a rotary evaporator at low temperature (<40°C) and then dry under a stream of nitrogen.[7]
6. Store the dried extract at -20°C until analysis.

## Protocol 2: HPLC-DAD-MS/MS Analysis

This protocol details the instrumental conditions for the separation and identification of acylated peonidin derivatives.

### Instrumentation & Consumables:

- HPLC system with a Diode Array Detector (DAD)
- Mass Spectrometer (e.g., ESI-QTOF-MS)[8]
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 5% Formic acid in ultrapure water[5]
- Mobile Phase B: Acetonitrile[5]

### Methodology:

- Sample Preparation: Reconstitute the dried extract in an appropriate volume of Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

- HPLC Conditions:
  - Set the DAD to scan from 200-600 nm, with a specific monitoring wavelength of 520-535 nm for anthocyanins.[8][9]
  - Set the column temperature to 30-40°C.
  - Inject 1-5 µL of the prepared sample.
  - Use the elution gradient described in Table 1.

Table 1: HPLC Elution Gradient

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	90	10
12.0	86	14
15.0	80	20
18.0	80	20
20.0	90	10
22.0	90	10

(This gradient is adapted from a published method and may require optimization).[5]

- Mass Spectrometry Conditions (ESI-QTOF-MS):
  - Operate in positive electrospray ionization (ESI+) mode.[9]
  - Set the capillary voltage to 3.0 - 4.2 kV.[5][9]
  - Set the source temperature to 80-120°C.[5]
  - Set the desolvation gas (N<sub>2</sub>) temperature and flow to 250°C and 500 L/h, respectively.[5]
  - Acquire data over a mass range of m/z 100-3000.[9]

- For MS/MS fragmentation, use collision energies ranging from 25 to 35 V.[5]

## Data Presentation and Interpretation

Identification is achieved by comparing retention times, UV-Vis spectra, and mass spectral data with known standards or literature values. The high-resolution mass spectrometer provides accurate mass measurements for molecular formula determination. MS/MS fragmentation patterns are key to identifying the aglycone, sugar moieties, and acyl groups.

Caption: Example MS/MS fragmentation pathway for an acylated peonidin derivative.

Table 2: Example Quantitative Data for Acylated Peonidin Derivatives from Purple Sweet Potato

Peak	Retention Time (min)	Compound Identification	Precursor Ion [M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
1	23.7	Peonidin 3-O-(6-feruloyl sophoroside)-5-O-glucoside	1109.3230	947.2606, 463.1236, 301.0712
2	25.1	Peonidin 3-O-(6,6'-diferuloyl sophoroside)-5-O-glucoside	1139.3292	977.2733, 463.1246, 301.0712
3	28.9	Peonidin 3-O-(6-caffeoyl-6-p-hydroxybenzoyl sophoroside)-5-O-glucoside	1111.2821	949.2245, 463.1237, 301.0712

(Data adapted from high-resolution MS analysis of purple-fleshed sweet potato).[5][8][10]

## Protocol 3: NMR for Structural Elucidation

For novel compounds or unambiguous structural confirmation, NMR spectroscopy is indispensable. This requires isolating a sufficient quantity of the pure compound, often through preparative HPLC.

Materials:

- Purified acylated peonidin derivative (>1 mg)
- Deuterated solvent (e.g., Methanol-d<sub>4</sub> with 0.1% TFA-d)
- 5 mm NMR tubes

Methodology:

- Sample Preparation: Dissolve the purified, dried sample in ~600 µL of the deuterated solvent.[\[4\]](#)
- NMR Acquisition:
  - Perform acquisitions on a high-field NMR spectrometer (e.g., 600 MHz).[\[4\]](#)
  - Acquire standard 1D spectra: <sup>1</sup>H and <sup>13</sup>C.
  - Acquire 2D spectra to establish connectivity:
    - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same sugar or aromatic ring.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[\[11\]](#)
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the attachment points of sugars and acyl groups.

Data Interpretation:

- The chemical shifts and coupling constants in the  $^1\text{H}$  spectrum help identify the sugar units and the type of acyl group.
- HMBC correlations between the anomeric proton of a sugar and a carbon on the aglycone confirm the glycosylation site.
- HMBC correlations between protons on the sugar and the carbonyl carbon of the acyl group confirm the acylation position.[12]

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